(5-Ethoxypyridin-2-yl)boronic acid physical and chemical properties
(5-Ethoxypyridin-2-yl)boronic acid physical and chemical properties
Core Properties, Mechanistic Insights, and Advanced Application Protocols
Executive Summary
(5-Ethoxypyridin-2-yl)boronic acid is a highly valuable, yet chemically demanding, organoboron building block used extensively in medicinal chemistry and agrochemical development. It enables the direct installation of the 5-ethoxypyridin-2-yl moiety into complex molecular scaffolds via transition-metal-catalyzed cross-coupling. However, as a 2-pyridylboronic acid derivative, it exhibits unique physical and chemical behaviors—most notably a high susceptibility to rapid protodeboronation[1]—that dictate strict handling, storage, and application protocols. This whitepaper provides a rigorous analysis of its properties and engineered workflows to maximize synthetic utility and reproducibility.
Chemical Identity and Core Physical Properties
Accurate physical characterization is the first step in establishing a self-validating experimental system. Boronic acids rarely exist as pure monomers; they are prone to dehydration, meaning the physical state of the material can vary between the free acid and its boroxine anhydride.
Table 1: Chemical Identity and Physical Data
| Property | Value |
| Chemical Name | (5-Ethoxypyridin-2-yl)boronic acid |
| CAS Registry Number | 1191923-38-2[2] |
| Molecular Formula | C7H10BNO3[2] |
| Molecular Weight | 166.97 g/mol [2] |
| SMILES | CCOC1=CN=C(B(O)O)C=C1[3] |
| InChI | InChI=1S/C7H10BNO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5,10-11H,2H2,1H3[2] |
| Appearance | Solid powder (typically white to off-white) |
| Storage Conditions | Inert atmosphere (Ar/N2), -20°C, desiccated[4] |
Causality in Storage: The requirement for sub-zero (-20°C) and inert storage[4] is not merely a precaution for general stability. It specifically mitigates atmospheric moisture-induced fluctuations in the boronic acid/boroxine ratio and prevents oxidative degradation of the electron-rich ethoxypyridine ring.
Structural and Chemical Characteristics
Electronic Effects of the 5-Ethoxy Substitution
The ethoxy group (-OCH₂CH₃) at the 5-position exerts a strong +M (resonance donating) effect on the pyridine ring. This increases the overall electron density of the heterocycle, rendering the pyridine nitrogen more Lewis basic. While this electron richness can facilitate the oxidative addition step in catalytic cycles, it also exacerbates the coordination of the nitrogen to palladium catalysts. If bulky, strongly coordinating ligands are not employed, this can lead to rapid catalyst poisoning.
The "2-Pyridyl Problem" and Protodeboronation
The most critical chemical property of (5-ethoxypyridin-2-yl)boronic acid is its inherent instability under standard aqueous basic conditions, a phenomenon widely documented as the "2-pyridyl problem"[1]. 2-Pyridylboronic acids undergo rapid protodeboronation—the hydrolytic cleavage of the C-B bond to yield 5-ethoxypyridine and boric acid[1][5].
Mechanistic Causality: This degradation is driven by the proximity of the basic pyridine nitrogen to the Lewis acidic boron atom. The nitrogen can coordinate with the boron (or facilitate local solvent coordination), creating a highly polarized C-B bond that is easily cleaved by protic solvents (like water or alcohols) in the presence of base[1][5]. Consequently, applying traditional Suzuki-Miyaura conditions often results in complete degradation of the starting material before any cross-coupling can occur[6].
Thermodynamic Boroxine Equilibrium
Like all boronic acids, (5-ethoxypyridin-2-yl)boronic acid exists in a thermodynamic equilibrium with its trimeric anhydride, the boroxine.
Figure 1: Thermodynamic equilibrium between (5-Ethoxypyridin-2-yl)boronic acid and its boroxine.
Self-Validating Purity Check: Before use, researchers must determine the exact monomer-to-trimer ratio. This is achieved via quantitative ¹H NMR (qNMR) using an internal standard (e.g., maleic acid) in DMSO-d₆. Assuming a strict molecular weight of 166.97 g/mol without accounting for boroxine content will lead to stoichiometric imbalances and irreproducible yields.
Experimental Protocols: Advanced Suzuki-Miyaura Cross-Coupling
To successfully utilize (5-ethoxypyridin-2-yl)boronic acid, the competing protodeboronation pathway must be aggressively suppressed[1][7]. This is achieved by using strictly anhydrous conditions, copper co-catalysis, or "slow-release" strategies (such as conversion to a MIDA boronate) where the free boronic acid concentration is kept exceptionally low[6][7].
Figure 2: Suzuki-Miyaura cycle highlighting the competing protodeboronation of 2-pyridylboronic acid.
Step-by-Step Methodology: Copper-Assisted Anhydrous Coupling
Causality & Rationale: Copper(I) salts facilitate the transmetalation step by forming a transient, highly reactive 2-pyridylcopper intermediate. This intermediate rapidly transfers the 5-ethoxypyridyl group to the Palladium center at a rate that outcompetes background protodeboronation[7].
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Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3 times).
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Reagent Loading: Add the aryl halide (1.0 equiv), (5-ethoxypyridin-2-yl)boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), CuI (20 mol%), and anhydrous Cs₂CO₃ (2.0 equiv). Expert Insight: The 0.5 equiv excess of boronic acid accounts for trace degradation. Cs₂CO₃ is chosen over aqueous Na₂CO₃ because its high solubility in organic solvents allows for base activation without the need for water, thereby shutting down hydrolytic protodeboronation[6].
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Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.1 M concentration relative to the aryl halide.
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Reaction Execution: Heat the mixture to 90°C under Argon for 12-16 hours. Monitor the consumption of the aryl halide via LC-MS.
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Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and copper residues, and concentrate in vacuo. Purify the crude residue via flash column chromatography.
References
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[1] ResearchGate / Angewandte Chemie. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
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[7] Royal Society of Chemistry. Boron Reagent Activation in Suzuki–Miyaura Coupling. RSC Books.[Link]
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[5] ACS Publications. Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives. The Journal of Organic Chemistry. [Link]
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[6] ACS Publications. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates. Organic Letters.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (5-Ethoxypyridin-2-yl)boronic Acid|RUO|Supplier [benchchem.com]
- 3. cas 1191923-38-2|| where to buy (5-Ethoxypyridin-2-yl)boronic acid [english.chemenu.com]
- 4. 1142944-78-2|(5-Methoxypyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
